5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 3-chloro-4-ethoxyphenyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 3-chloro-4-ethoxyaniline with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the tetrazole ring. The process can be summarized as follows:
Starting Material: 3-chloro-4-ethoxyaniline
Reagent: Sodium azide
Catalyst: Copper sulfate or other suitable catalysts
Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
Reaction Conditions: Heating the reaction mixture to a temperature of around 100-120°C for several hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-4-methoxyphenyl)-1H-1,2,3,4-tetrazole
- 5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-triazole
- 5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-thiadiazole
Uniqueness
5-(3-chloro-4-ethoxyphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts specific chemical properties and reactivity
Properties
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-2-15-8-4-3-6(5-7(8)10)9-11-13-14-12-9/h3-5H,2H2,1H3,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVQPRSWLWSUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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